

An In-depth Technical Guide to 4-Methylumbelliferyl Phosphate (MUP)

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Compound of Interest

Compound Name: 4-Methylumbelliferyl phosphate

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Introduction

4-Methylumbelliferyl phosphate (MUP) is a highly sensitive and widely adopted fluorogenic substrate for the detection and quantification of phosphatase activity. Its utility spans a broad range of applications, from fundamental enzyme kinetics to high-throughput screening in drug discovery. This technical guide offers a comprehensive overview of the chemical properties, experimental applications, and its role in the analysis of cellular signaling pathways.

Chemical Structure and Principle of Action

4-Methylumbelliferyl phosphate is a phosphate ester of the fluorescent coumarin derivative, 4-methylumbelliferone (4-MU). In its phosphorylated state, MUP is colorless and non-fluorescent. However, upon enzymatic hydrolysis by a phosphatase, the phosphate group is cleaved, yielding the highly fluorescent product 4-methylumbelliferone. The intensity of the fluorescence emitted is directly proportional to the amount of 4-MU produced, and thus to the phosphatase activity.

The fluorescence of 4-MU is pH-dependent, exhibiting maximal fluorescence at pH values above 10. This characteristic is a critical consideration in assay design.

Data Presentation

Physicochemical Properties of 4-Methylumbelliferyl Phosphate (MUP)

Property	Value	Citations
Chemical Name	4-methyl-7-(phosphonooxy)-2H-1-benzopyran-2-one	[1]
Molecular Formula	C ₁₀ H ₉ O ₆ P	[1][2][3][4][5]
Molecular Weight	256.15 g/mol	[2][3][4][5][6]
CAS Number	3368-04-5	[1][2][5][7][8]
Appearance	White to off-white solid	[1][5]
Solubility	Water (25 mg/mL), DMF (10 mg/mL), DMSO (20 mg/mL), PBS (pH 7.2, 5 mg/mL)	[1][2][5][9]
Storage Conditions	-20°C, protected from light	[2][4][5][6]

Spectral Properties of 4-Methylumbelliferone (4-MU)

pH	Excitation Maximum (nm)	Emission Maximum (nm)	Citation
4.6	330	445-454	[1]
7.4	370	445-454	[1]
10.4	385	445-454	[1]

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

This protocol provides a method for the fluorometric determination of ALP activity in a 96-well plate format.

Materials:

- **4-Methylumbelliferyl phosphate (MUP)** substrate solution (e.g., 1 mg/mL in a suitable buffer)
- Alkaline Phosphatase Assay Buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
- Stop Solution (e.g., 0.2 M NaOH)
- 4-Methylumbelliferone (4-MU) standard for calibration curve
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- **Standard Curve Preparation:** Prepare a dilution series of 4-MU in the ALP Assay Buffer to generate a standard curve.
- **Sample Preparation:** Dilute the biological samples containing ALP to the desired concentration in the ALP Assay Buffer.
- **Reaction Initiation:** To each well of the black microplate, add 50 µL of the MUP substrate solution.
- **Sample Addition:** Add 50 µL of the diluted samples or standards to the respective wells.
- **Incubation:** Incubate the plate at 37°C for 30-60 minutes, protected from light.
- **Reaction Termination:** Stop the reaction by adding 50 µL of Stop Solution to each well.
- **Fluorescence Measurement:** Measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
- **Data Analysis:** Calculate the ALP activity in the samples by interpolating the fluorescence readings from the 4-MU standard curve.

Acid Phosphatase (AP) Activity Assay

This protocol is adapted for the measurement of acid phosphatase activity.

Materials:

- MUP substrate solution
- Acid Phosphatase Assay Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
- Stop Solution (e.g., 0.5 M NaOH)
- 4-MU standard
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Follow the same steps as the ALP assay, substituting the ALP Assay Buffer with the AP Assay Buffer. The optimal pH for the assay should be determined based on the specific acid phosphatase being studied.

MUP in Enzyme-Linked Immunosorbent Assay (ELISA)

MUP serves as an excellent fluorogenic substrate for ALP-conjugated secondary antibodies in ELISA, offering higher sensitivity compared to colorimetric substrates.

Procedure:

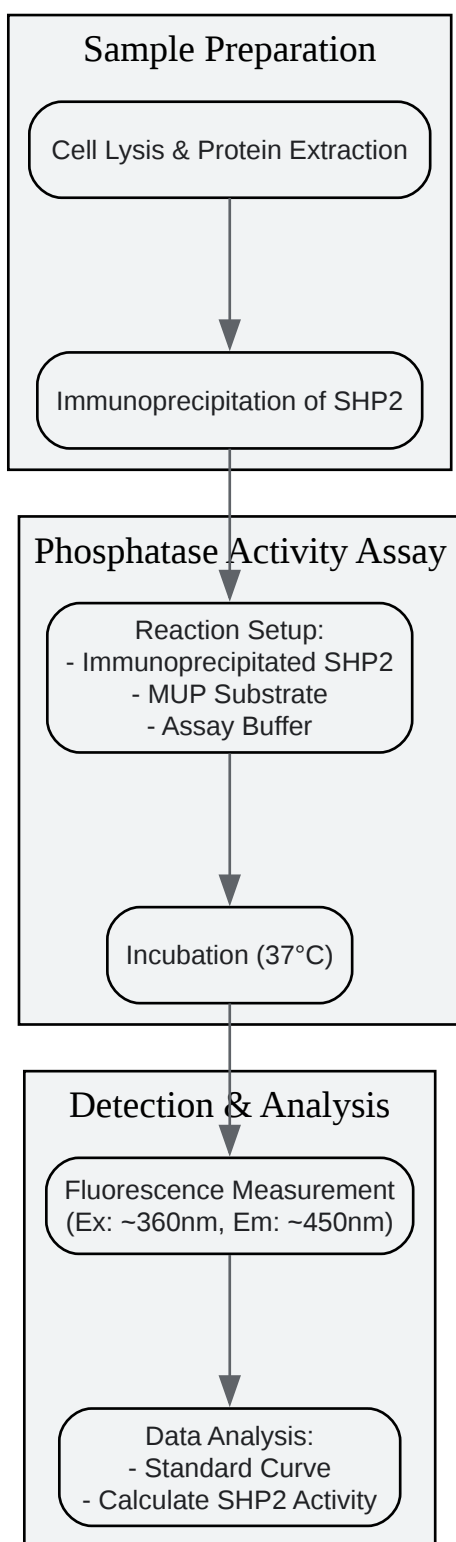
- Following the final wash step after incubation with the ALP-conjugated secondary antibody, add 100 μ L of the MUP substrate solution to each well.
- Incubate the plate at room temperature for 15-30 minutes, or until a sufficient signal has developed. Protect the plate from light during incubation.
- Stop the reaction by adding 50 μ L of Stop Solution.
- Read the fluorescence on a microplate fluorometer at the appropriate excitation and emission wavelengths.

Application in Signaling Pathway Analysis: The Role of SHP2 in the MAPK Pathway

The measurement of phosphatase activity is crucial for understanding the regulation of cellular signaling pathways. For example, the protein tyrosine phosphatase SHP2 is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. A MUP-based assay can be employed to determine the catalytic activity of SHP2 and its impact on downstream signaling events.

Experimental Workflow: SHP2 Phosphatase Activity Assay

The following diagram outlines the experimental workflow for quantifying the activity of immunoprecipitated SHP2 using a MUP-based substrate.

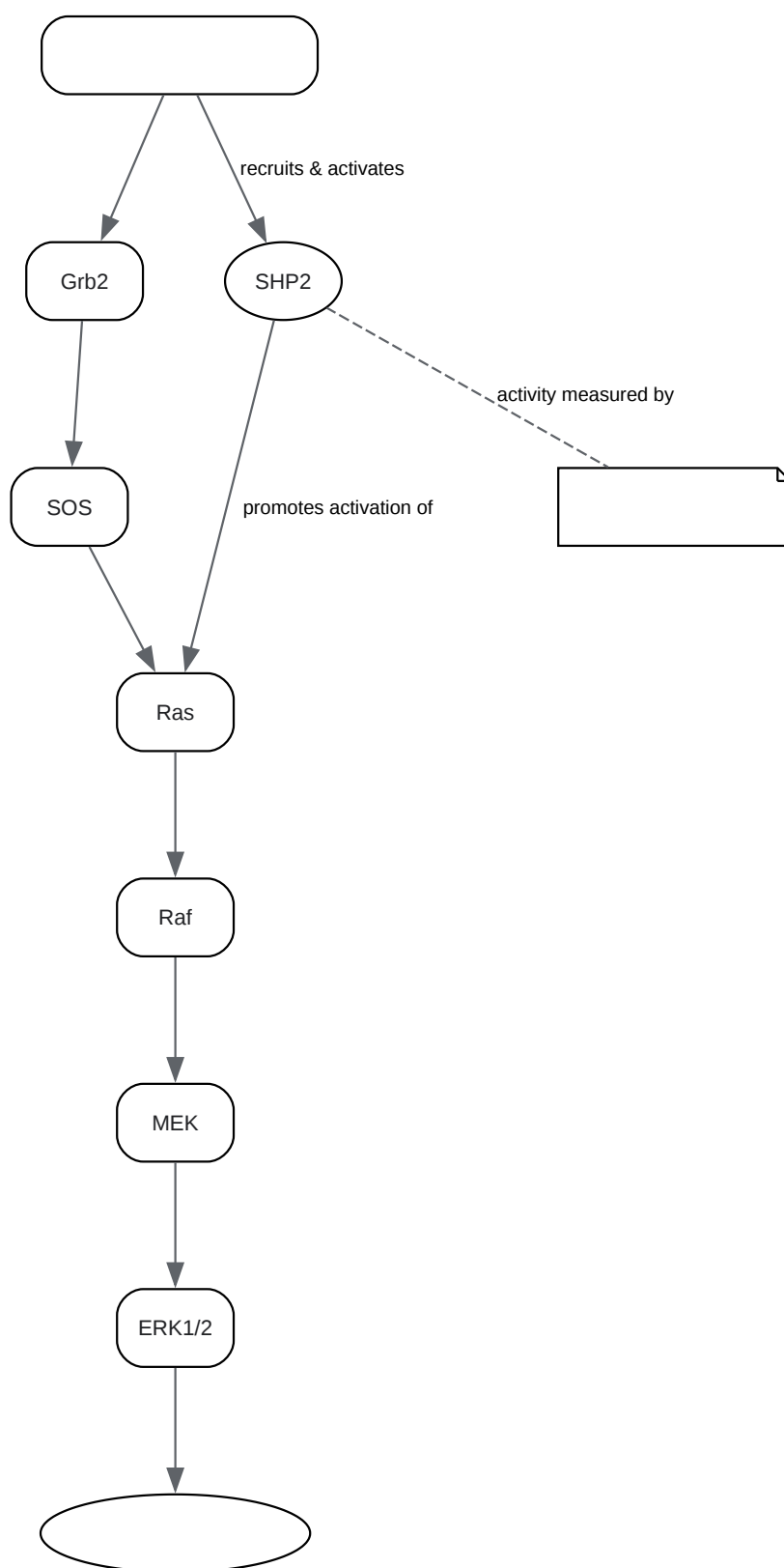


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Caption: A typical workflow for measuring SHP2 activity from cell lysates.

Logical Relationship: SHP2 in MAPK Signaling

This diagram illustrates the position of SHP2 within the MAPK signaling pathway and how a MUP-based assay can be used to probe its function.



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Caption: SHP2's role in the MAPK pathway and its assessment via a MUP assay.

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